molecular formula C8H7F3OS B12544895 Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- CAS No. 145963-47-9

Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)-

Cat. No.: B12544895
CAS No.: 145963-47-9
M. Wt: 208.20 g/mol
InChI Key: TYBJALVBFFKCCZ-UHFFFAOYSA-N
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Description

Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- (CAS: Not explicitly provided in evidence) is a disubstituted aromatic compound featuring a methylsulfinyl (-S(O)CH₃) group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position. The methylsulfinyl moiety is a polar, electron-withdrawing group (EWG) due to the sulfinyl (S=O) bond, while the trifluoromethyl group is a strong EWG, enhancing the compound’s electrophilicity and stability. This combination of substituents makes the compound valuable in pharmaceutical and materials chemistry, particularly in reactions requiring electron-deficient aromatic systems.

Properties

CAS No.

145963-47-9

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

1-methylsulfinyl-4-(trifluoromethyl)benzene

InChI

InChI=1S/C8H7F3OS/c1-13(12)7-4-2-6(3-5-7)8(9,10)11/h2-5H,1H3

InChI Key

TYBJALVBFFKCCZ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=CC=C(C=C1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Procedure

  • Starting Material : 4-Trifluoromethyl-benzenesulfonyl chloride.
  • Methylating Agent : Methyl iodide (CH₃I) or dimethyl sulfate.
  • Base : Potassium hydroxide (KOH) or sodium hydroxide (NaOH).
  • Solvent : Dimethyl sulfoxide (DMSO) or acetonitrile.
  • Conditions : Heating at 90–100°C for 10–12 hours.

Mechanism :
The sulfonyl chloride undergoes nucleophilic substitution with the methylating agent, replacing the chloride with a methyl group to form the sulfinyl intermediate.

Key Data :

Reagent/Condition Details Yield Reference
4-Trifluoromethyl-benzenesulfonyl chloride Reacted with CH₃I and KOH in DMSO 60–75%
Reaction Temperature 90°C
Oxidizing Agent Hydrogen peroxide (H₂O₂)

Advantages :

  • High regioselectivity due to the electron-withdrawing CF₃ group directing substitution to the para position.
  • Scalable for industrial applications.

Limitations :

  • Requires handling of hazardous reagents (e.g., methyl iodide, DMSO).
  • Sulfonate byproducts may form under non-optimal conditions.

Oxidation of Sulfide Precursors

This approach involves introducing a sulfide group (-SCH₃) first, followed by controlled oxidation to the sulfinyl state.

Procedure

  • Sulfide Precursor : 4-Trifluoromethyl-benzenemethanethiol.
  • Oxidizing Agent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA).
  • Solvent : Acetic acid or dichloromethane.
  • Conditions : 10–25°C for 2–4 hours.

Mechanism :
The sulfide group is oxidized to the sulfinyl group via a two-electron transfer mechanism.

Key Data :

Parameter Details Yield Reference
Oxidizing Agent H₂O₂ in acetic acid 70–80%
Temperature 10°C
Reaction Time 2–4 hours

Advantages :

  • Avoids use of toxic methylating agents.
  • Enables precise control over oxidation states.

Limitations :

  • Requires pure sulfide intermediates to minimize side reactions.
  • Low solubility of sulfides in polar solvents may reduce yields.

Electrophilic Aromatic Substitution (EAS)

This method leverages the directing effects of substituents to install the CF₃ and SOCH₃ groups sequentially.

Procedure

  • First Substitution : Introduce CF₃ via Friedel-Crafts alkylation or direct fluorination.
  • Second Substitution : Introduce SOCH₃ using a sulfinyl chloride or sulfide precursor under EAS conditions.

Key Considerations :

  • Order of Substitution : The CF₃ group is typically introduced first due to its strong electron-withdrawing nature, which deactivates the ring and directs incoming electrophiles to meta positions. However, para substitution can be achieved using protective groups or catalysts.
  • Catalysts : Lewis acids (e.g., AlCl₃) or transition-metal catalysts (e.g., Pd) may improve regioselectivity.

Example Workflow :

Step Reaction Conditions Yield Reference
1 CF₃ introduction via fluorination Anhydrous HF, 80°C 85–90%
2 SOCH₃ introduction via EAS SOCH₃Cl, AlCl₃, 0–5°C 60–70%

Advantages :

  • Flexibility in substituent order.
  • Compatible with industrial-scale synthesis.

Limitations :

  • Requires careful control of reaction temperatures and catalysts.
  • Competing side reactions (e.g., sulfonation) may reduce purity.

Cross-Coupling Reactions

Modern catalytic methods enable direct installation of substituents using palladium or copper catalysts.

Procedure

  • Aryl Halide : 4-Trifluoromethyl-benzenesulfinyl chloride.
  • Coupling Partner : Methylboronic acid or similar reagents.
  • Catalyst : Pd(PPh₃)₄ or CuI.
  • Conditions : 60–100°C in a polar aprotic solvent (e.g., DMF).

Mechanism :
The catalyst facilitates transmetallation and cross-coupling to form the C–C bond.

Key Data :

Parameter Details Yield Reference
Catalyst Pd(PPh₃)₄, LiOtBu 75–85%
Solvent DMF
Temperature 80°C

Advantages :

  • High yields with minimal byproducts.
  • Suitable for complex aromatic systems.

Limitations :

  • Expensive catalysts and ligands.
  • Limited scalability for bulk production.

Reductive Sulfonation

This method involves reducing sulfonate esters to sulfides, followed by oxidation to sulfinyl groups.

Procedure

  • Sulfonate Ester : 4-Trifluoromethyl-benzenesulfonate.
  • Reducing Agent : LiAlH₄ or NaBH₄.
  • Oxidizing Agent : H₂O₂ or O₂.

Mechanism :
LiAlH₄ reduces the sulfonate to a sulfide, which is subsequently oxidized to the sulfinyl group.

Key Data :

Parameter Details Yield Reference
Reducing Agent LiAlH₄ in THF 80–90%
Oxidizing Agent H₂O₂ in acetic acid 70–75%

Advantages :

  • Cost-effective reagents.
  • Simple purification steps.

Limitations :

  • Risk of over-oxidation to sulfonyl groups.
  • Requires anhydrous conditions for LiAlH₄.

Comparative Analysis of Methods

Method Yield Range Key Advantages Challenges
Direct Methylation 60–75% High regioselectivity Hazardous reagents
Oxidation of Sulfide 70–80% Mild conditions Sulfide stability issues
EAS 60–90% Sequential control Catalyst dependency
Cross-Coupling 75–85% Minimal byproducts High catalyst costs
Reductive Sulfonation 70–90% Low-cost reagents Over-oxidation risk

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of benzene derivatives with trifluoromethyl and sulfinyl groups in developing new antimicrobial agents. For instance, compounds containing the 4-trifluoromethyl substituent have shown strong activity against multidrug-resistant strains of Mycobacterium abscessus and Mycobacterium tuberculosis . These findings suggest that benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- could serve as a scaffold for designing novel antimycobacterial drugs.

Oxidative Phosphorylation Inhibition

Another significant application is in the field of cancer therapeutics. Compounds derived from benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- have been investigated as inhibitors of oxidative phosphorylation (OXPHOS), a metabolic pathway crucial for cancer cell survival . The structure-activity relationship (SAR) studies indicate that modifications to this compound can enhance its potency as an OXPHOS inhibitor, making it a candidate for further development in cancer treatment.

Electroluminescent Devices

In materials science, benzene derivatives with trifluoromethyl groups are being explored for their use in organic light-emitting diodes (OLEDs). Research indicates that these compounds can function as efficient emitters in electroluminescent devices, exhibiting thermally activated delayed fluorescence (TADF) . The incorporation of benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- into device architectures has shown promise in enhancing the stability and efficiency of light emission.

Solvent Use

Benzene derivatives are commonly employed as solvents in various industrial processes. The compound has been utilized in formulations for coatings, inks, and toners due to its effective solvent properties . Its ability to dissolve a wide range of materials makes it valuable in manufacturing and product formulation.

Chemical Synthesis

The compound also plays a role in synthetic chemistry as a reagent. It can participate in electrophilic trifluoromethylation reactions, which are essential for introducing trifluoromethyl groups into organic molecules . This application is particularly relevant in the development of pharmaceuticals and agrochemicals where trifluoromethylation can significantly alter the biological activity of compounds.

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial AgentsPMC10145568Strong antimicrobial activity against M. abscessus and M. tuberculosis strains observed.
Cancer TherapeuticsPMC9164994Identified as an OXPHOS inhibitor; structure modifications enhance potency.
OLED TechnologyRSC PublicationExhibited efficient TADF properties; potential for use in electroluminescent devices.
Industrial SolventAICIS Evaluation StatementWidely used as a solvent; effective in coatings and inks formulation.
Synthetic ReagentBeilstein JournalEffective electrophilic trifluoromethylation reagent; useful in organic synthesis.

Comparison with Similar Compounds

1-(Phenylseleno)-4-(trifluoromethyl)benzene (PSTMB)

  • CAS: Not explicitly provided (see ).
  • Structure: Replaces the methylsulfinyl group with a phenylseleno (-SePh) group.
  • Key Differences :
    • The selenium atom in PSTMB confers distinct redox properties compared to sulfur, enhancing its role as a lactate dehydrogenase (LDHA) inhibitor for anticancer applications .
    • The selenide group is less polar than sulfinyl, reducing solubility in polar solvents.
  • Applications : Demonstrated apoptosis-inducing activity in cancer cells via LDHA inhibition .

1-Fluoro-4-(methylsulfinyl)benzene

  • CAS : 658-14-0 ().
  • Structure : Replaces the trifluoromethyl group with a fluorine atom.
  • Key Differences :
    • Fluorine is a weaker EWG than -CF₃, resulting in reduced electrophilicity.
    • The absence of -CF₃ simplifies synthesis but limits applications in fluorinated materials.
  • Applications : Used as a building block in organic synthesis due to its moderate reactivity .

Trifluoromethyl-Substituted Benzene Derivatives

1-Chloro-4-trifluoromethylbenzene

  • CAS : 98-56-6 ().
  • Structure : Contains -Cl and -CF₃ groups.
  • Key Differences :
    • Chlorine is a moderate EWG, offering less electron withdrawal than -S(O)CH₃.
    • Lacks the sulfinyl group’s polarity, making it more lipophilic.
  • Applications : Common precursor in agrochemical and pharmaceutical synthesis .

1-Isocyanato-4-(trifluoromethyl)benzene Derivatives

  • Examples : 4-(Trifluoromethyl)benzyl isocyanate (CAS: 102422-55-9, ).
  • Structure : Replaces methylsulfinyl with isocyanate (-NCO).
  • Key Differences :
    • The isocyanate group enables polymerization and urethane formation, diverging from sulfinyl’s role in electrophilic substitution.
  • Applications : Used in polymer chemistry and crosslinking agents .

Sulfonyl vs. Sulfinyl Derivatives

1-Methyl-4-(phenylethynylsulfonyl)benzene

  • CAS : 82721-80-0 ().
  • Structure : Sulfonyl (-SO₂) group replaces sulfinyl (-SO).
  • Key Differences :
    • The sulfonyl group is a stronger EWG, increasing thermal stability but reducing nucleophilic reactivity.
    • Higher oxidation state enhances polarity and solubility in aqueous media.
  • Applications : Utilized in materials science for high-stability polymers .

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Formula Key Functional Groups Key Properties/Applications
Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- N/A C₈H₇F₃OS -S(O)CH₃, -CF₃ Pharmaceutical intermediates, EWGs
1-(Phenylseleno)-4-(trifluoromethyl)benzene N/A C₁₃H₉F₃Se -SePh, -CF₃ LDHA inhibition, anticancer agents
1-Fluoro-4-(methylsulfinyl)benzene 658-14-0 C₇H₇FOS -S(O)CH₃, -F Organic synthesis building blocks
1-Chloro-4-trifluoromethylbenzene 98-56-6 C₇H₄ClF₃ -Cl, -CF₃ Agrochemical precursors
4-(Trifluoromethyl)benzyl isocyanate 102422-55-9 C₉H₆F₃NO -NCO, -CF₃ Polymer crosslinking agents
1-Methyl-4-(phenylethynylsulfonyl)benzene 82721-80-0 C₁₅H₁₂O₂S -SO₂, -C≡CPh High-stability polymers

Biological Activity

Benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)-, also known as 1-Methyl-4-(trifluoromethylsulfonyl)benzene, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C8H7F3O2S
  • Molecular Weight : 224.2 g/mol
  • CAS Number : 882246

Antimicrobial Activity

Recent studies have demonstrated that benzene derivatives containing trifluoromethyl and sulfonyl groups exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of Benzene Derivatives

Compound NameMIC (mg/L)Target Bacteria
1-Methyl-4-(trifluoromethylsulfonyl)benzene6.25Enterococcus faecalis ATCC 29212
9k0.39MSSA (Methicillin-sensitive Staphylococcus aureus)
9q0.39MRSA (Methicillin-resistant Staphylococcus aureus)

The minimum inhibitory concentration (MIC) values indicate that certain derivatives can effectively inhibit bacterial growth at relatively low concentrations, suggesting their potential as antibacterial agents .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored, particularly in the context of inhibiting oxidative phosphorylation (OXPHOS). OXPHOS inhibitors are being investigated for their ability to target cancer cells that rely heavily on aerobic metabolism.

In a study focusing on benzene-1,4-disulfonamides, it was found that related compounds could significantly inhibit ATP production in cancer cell lines under conditions that promote reliance on OXPHOS. The lead compound exhibited an IC50 value of 0.58 μM against pancreatic cancer cells .

Table 2: Anticancer Activity of Related Compounds

Compound NameIC50 (μM)Cancer Cell Line
DX3-2350.58UM16 pancreatic cancer
DX3-2340.31MIA PaCa-2 pancreatic cancer

These findings underscore the relevance of benzene derivatives in developing therapeutic strategies targeting cancer metabolism .

The mechanism by which benzene, 1-(methylsulfinyl)-4-(trifluoromethyl)- exerts its biological effects is likely linked to its structural features. The presence of trifluoromethyl and sulfonyl groups enhances the lipophilicity and electronic properties of the molecule, potentially increasing its interaction with biological targets such as enzymes involved in metabolic pathways.

Case Studies

A case study involving the synthesis and evaluation of a series of benzene derivatives revealed that modifications at specific positions significantly affected their biological activity. For instance, the introduction of additional methyl or halogen substituents enhanced antimicrobial potency against resistant strains .

Moreover, a comparative analysis indicated that compounds with dual functionalities—acting as both antimicrobial peptides and anticancer agents—showed promise in therapeutic applications .

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